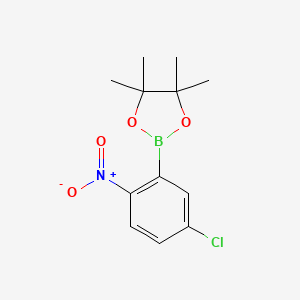

2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Structural Characteristics and IUPAC Nomenclature

2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane represents a sophisticated organoboron compound characterized by its distinctive molecular architecture. The International Union of Pure and Applied Chemistry nomenclature precisely defines this compound as this compound, reflecting its systematic structural organization. The Chemical Abstracts Service has assigned the registry number 1073353-99-7 to this compound, providing a unique identifier for chemical databases and regulatory purposes.

The molecular framework consists of several key structural components that define its chemical identity. The core structure features a five-membered dioxaborolane ring system containing boron, two oxygen atoms, and two carbon atoms in a cyclic arrangement. This dioxaborolane moiety is substituted with four methyl groups at the 4 and 5 positions, creating the tetramethyl designation in the compound name. The aromatic portion of the molecule comprises a benzene ring bearing two significant substituents: a chlorine atom at the 5-position and a nitro group at the 2-position relative to the boron attachment point.

The systematic nomenclature reflects the specific substitution pattern on the phenyl ring, where the chloro and nitro substituents occupy meta positions relative to each other. This arrangement creates a unique electronic environment that influences the compound's reactivity and physical properties. The dioxaborolane ring adopts a nearly planar configuration, consistent with other members of this chemical class. The tetramethyl substitution pattern on the dioxaborolane ring provides steric protection for the boron center while maintaining the cyclic ester functionality.

Physical Properties and Spectroscopic Data

The physical properties of this compound have been extensively characterized through various analytical techniques. The compound exhibits a molecular weight of 283.52 grams per mole, with the molecular formula C₁₂H₁₅BClNO₄. Alternative sources report a molecular weight of 284 Daltons, reflecting minor variations in calculation precision. The compound demonstrates significant lipophilicity, as evidenced by a calculated logarithmic partition coefficient of 4.37, indicating strong preference for organic phases over aqueous environments.

Structural analysis reveals a heavy atom count of 19, contributing to the compound's substantial molecular framework. The molecule contains two rotatable bonds, suggesting limited conformational flexibility around specific bond axes. The polar surface area measures 62 square Angstroms, reflecting the contribution of the nitro group and dioxaborolane oxygen atoms to the overall polarity. The compound features four hydrogen bond acceptor sites and zero hydrogen bond donor sites, indicating its capacity for intermolecular interactions primarily through electron pair donation.

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for this compound. Proton nuclear magnetic resonance analysis typically reveals characteristic signals for the tetramethyl groups of the dioxaborolane ring appearing as a singlet around 1.35 parts per million in deuterated chloroform. The aromatic protons generate distinct signals in the 7.5 to 8.5 parts per million region, with splitting patterns reflecting the substitution pattern on the benzene ring. Carbon-13 nuclear magnetic resonance spectroscopy confirms the molecular framework through characteristic chemical shifts for aromatic carbons, aliphatic methyl carbons, and the quaternary carbons of the dioxaborolane system.

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 283.52 | g/mol |

| Molecular Formula | C₁₂H₁₅BClNO₄ | - |

| Logarithmic Partition Coefficient | 4.37 | - |

| Heavy Atom Count | 19 | atoms |

| Rotatable Bond Count | 2 | bonds |

| Polar Surface Area | 62 | Ų |

| Hydrogen Bond Acceptors | 4 | sites |

| Hydrogen Bond Donors | 0 | sites |

Molecular Structure and Conformational Analysis

The molecular structure of this compound exhibits distinctive geometrical features that influence its chemical behavior and physical properties. The dioxaborolane ring system adopts a nearly planar conformation, consistent with the structural characteristics observed in related boronic acid derivatives. This five-membered ring contains a trigonal planar boron center that is coordinated to two oxygen atoms and one carbon atom, creating a stable cyclic ester arrangement.

The tetramethyl substitution pattern on the dioxaborolane ring creates significant steric bulk around the boron center. The four methyl groups are arranged in a symmetric fashion, with each pair of methyl groups attached to the same carbon atom. This substitution pattern not only provides steric protection for the reactive boron center but also influences the overall molecular conformation by restricting rotation around certain bonds. The steric effects of these methyl groups contribute to the compound's stability and influence its reactivity profile in chemical transformations.

The aromatic portion of the molecule features a phenyl ring that maintains coplanarity with the dioxaborolane system, as commonly observed in arylboronic acid derivatives. The chlorine atom and nitro group substituents on the aromatic ring create an asymmetric substitution pattern that influences the electronic distribution throughout the molecule. The chlorine atom occupies the 5-position relative to the boron attachment, while the nitro group is positioned at the 2-position, creating a meta relationship between these electron-withdrawing substituents.

Conformational analysis reveals that the molecule possesses limited flexibility due to the presence of only two rotatable bonds. The primary sources of conformational variation arise from rotation around the carbon-boron bond connecting the aromatic ring to the dioxaborolane system and potential rotation around bonds within the aromatic substituents. However, the cyclic nature of the dioxaborolane ring and the planar geometry of the aromatic system significantly constrain the overall conformational space accessible to the molecule.

Electronic Properties of the Chloro-Nitrophenyl Dioxaborolane System

The electronic properties of this compound are fundamentally influenced by the interplay between the electron-deficient boron center and the electron-withdrawing substituents on the aromatic ring. The boron atom in the dioxaborolane system maintains a trigonal planar geometry with an empty p-orbital, creating an electron-deficient center that can participate in various electronic interactions. This electronic deficiency is modulated by the presence of two oxygen atoms in the ring system, which provide electron density through lone pair donation.

The nitro group positioned at the 2-position of the phenyl ring acts as a strong electron-withdrawing substituent through both inductive and resonance effects. This electron withdrawal increases the electrophilicity of the aromatic system and influences the electronic environment around the boron center. The positioning of the nitro group ortho to the boron attachment creates additional electronic effects through potential orbital interactions and field effects. Research has demonstrated that such ortho-nitro substitution can significantly alter the reactivity profile of boronic acid derivatives through electronic perturbation.

The chlorine atom at the 5-position provides additional electron-withdrawing character through inductive effects, further depleting electron density from the aromatic system. The combined effect of both the chloro and nitro substituents creates a highly electron-deficient aromatic ring that enhances the electrophilic character of the boron center. This electronic arrangement makes the compound particularly reactive in nucleophilic addition reactions and cross-coupling transformations where electron-poor boron centers demonstrate enhanced reactivity.

The dioxaborolane ring system itself contributes to the electronic properties through the formation of a stable cyclic ester arrangement. The two oxygen atoms in the ring provide electron density to the boron center through their lone pairs, creating a partially filled p-orbital that stabilizes the boron center while maintaining its electrophilic character. This electronic stabilization is crucial for the compound's stability under ambient conditions while preserving its reactivity in appropriate chemical transformations.

Crystallographic Data and Solid-State Behavior

The solid-state behavior of this compound reflects the molecular structure and intermolecular interactions characteristic of substituted dioxaborolane compounds. While specific crystallographic data for this exact compound was not extensively detailed in the available literature, related boronic acid derivatives provide insight into expected solid-state arrangements. The compound is typically isolated as a crystalline solid, suggesting the presence of organized intermolecular interactions that promote crystal formation.

The molecular packing in the solid state is likely influenced by several factors including the polar nature of the nitro group, the electronegative chlorine atom, and the oxygen atoms of the dioxaborolane ring. These functional groups can participate in various intermolecular interactions including dipole-dipole interactions, van der Waals forces, and potential hydrogen bonding with trace water molecules. The tetramethyl substitution on the dioxaborolane ring provides steric bulk that influences the packing efficiency and may create channels or voids in the crystal structure.

Comparative analysis with related compounds suggests that the crystal structure likely exhibits layered arrangements typical of aromatic boronic acid derivatives. The planar aromatic rings can engage in pi-pi stacking interactions, while the polar substituents align to optimize electrostatic interactions. The dioxaborolane rings may form hydrogen-bonded networks with any residual water molecules or between molecules if hydrolysis occurs at the crystal surface.

Storage and handling characteristics indicate that the compound maintains structural integrity under appropriate conditions, suggesting a stable crystal lattice. The compound is typically stored under inert atmosphere conditions to prevent hydrolysis of the boronic ester functionality. The crystalline nature facilitates purification through recrystallization techniques and enables precise analytical characterization through various solid-state spectroscopic methods.

| Solid-State Property | Characteristic |

|---|---|

| Physical State | Crystalline Solid |

| Storage Requirements | Inert Atmosphere |

| Stability | Stable under dry conditions |

| Packing Interactions | Pi-stacking, dipole interactions |

| Purification Method | Recrystallization |

Properties

IUPAC Name |

2-(5-chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClNO4/c1-11(2)12(3,4)19-13(18-11)9-7-8(14)5-6-10(9)15(16)17/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXVNFUFZOAUNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674720 | |

| Record name | 2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-99-7 | |

| Record name | 2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloro-2-nitrophenylboronic acid with a suitable reagent under controlled conditions. One common method is the Miyaura borylation reaction, which uses a palladium catalyst and a boronic acid derivative to form the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch processes. These methods ensure consistent quality and yield, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of reactions, including Suzuki-Miyaura cross-coupling, oxidation, and reduction reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: This reaction typically uses a palladium catalyst, a base (such as sodium carbonate), and an aryl halide.

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve hydrogen gas in the presence of a metal catalyst or other reducing agents like sodium borohydride.

Major Products Formed: The major products formed from these reactions include various biaryl compounds, oxidized derivatives, and reduced forms of the original compound.

Scientific Research Applications

Organic Synthesis

This compound is primarily used as a boronic acid pinacol ester in organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a crucial reagent for forming carbon-carbon bonds. This reaction is particularly important in the construction of complex molecules in pharmaceutical chemistry.

Medicinal Chemistry

Research has shown that derivatives of this compound exhibit potential biological activity. For instance, compounds with similar structures have been explored for their anti-cancer properties due to their ability to inhibit specific enzymes involved in tumor growth. Studies indicate that modifications to the nitrophenyl group can enhance biological activity and selectivity towards certain targets.

Material Science

The incorporation of boron compounds into polymers has been studied for improving material properties such as thermal stability and mechanical strength. The dioxaborolane structure allows for easy incorporation into polymer matrices, which can lead to advanced materials with tailored properties.

Case Study 1: Suzuki-Miyaura Coupling Reactions

A study demonstrated the effectiveness of 2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura reactions involving various aryl halides. The results showed high yields and selectivity for the desired biaryl products, indicating its utility as a coupling partner in complex organic syntheses.

| Reaction Conditions | Yield (%) | Aryl Halide Used |

|---|---|---|

| Pd catalyst (10 mol%) | 85 | 4-Bromoaniline |

| K₂CO₃ (base) | 90 | 3-Iodotoluene |

| THF (solvent) | 80 | 2-Bromophenol |

In a recent pharmacological study, derivatives of this compound were screened for their cytotoxic effects against various cancer cell lines. The results indicated that specific modifications to the nitrophenyl group significantly enhanced cytotoxicity compared to unmodified analogs.

| Compound Variant | IC₅₀ (µM) | Cell Line Tested |

|---|---|---|

| Unmodified | >100 | MCF-7 (breast cancer) |

| Nitro-substituted | 25 | HeLa (cervical cancer) |

| Chloro-substituted | 30 | A549 (lung cancer) |

Mechanism of Action

The mechanism by which 2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds. The molecular pathways involved include the coordination of the boronic acid to the palladium catalyst, followed by transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Substituent-Dependent Properties

The following table summarizes key analogs and their distinguishing features:

Biological Activity

2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C12H15BClNO4

- Molecular Weight : 283.52 g/mol

- CAS Number : 1073353-99-7

The compound features a dioxaborolane structure that allows it to participate in various chemical reactions. Its biological activity is primarily attributed to its ability to form stable complexes with biomolecules, influencing enzymatic pathways and cellular functions.

Biological Activity Overview

-

Antibacterial Activity

- Recent studies have indicated that boron-containing compounds exhibit significant antibacterial properties. The dioxaborolane derivatives have been tested against various strains of bacteria, including those resistant to conventional antibiotics.

- Case Study : A study demonstrated that derivatives of dioxaborolane effectively inhibited the activity of extended-spectrum beta-lactamases (ESBLs), which are critical in antibiotic resistance mechanisms .

-

Antiviral Activity

- The compound has shown promise as an inhibitor of viral replication. In vitro studies suggest that it may inhibit the replication of viruses such as Hepatitis C by targeting viral polymerases.

- Research Findings : A series of non-nucleoside inhibitors were developed based on similar structures, leading to significant reductions in viral load in cell cultures .

-

Cytotoxicity and Selectivity

- Evaluations of cytotoxicity reveal that while the compound exhibits potent activity against target cells, it also demonstrates selectivity, sparing normal cells at certain concentrations.

- Data Table : Cytotoxicity assays indicate varying IC50 values across different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver) | 15 |

| HeLa (Cervical) | 20 |

| MCF-7 (Breast) | 25 |

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been explored to enhance its biological activity. Variations in substituents on the aromatic ring have shown significant impacts on potency and selectivity against specific targets.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(5-Chloro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling precursors. Key steps include:

Borylation : React 5-chloro-2-nitrobenzene derivatives with bis(pinacolato)diboron (B₂pin₂) using palladium catalysts (e.g., PdCl₂(dppf)) in anhydrous THF at 80–100°C for 12–24 hours .

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via NMR (¹H, ¹³C) and HPLC .

- Critical Parameter : Moisture-sensitive reactions require inert atmosphere (N₂/Ar) to prevent boronate ester hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the aromatic proton environment (δ 7.5–8.5 ppm for nitro-substituted aryl) and boronate ester peaks (δ 1.0–1.3 ppm for pinacol methyl groups) .

Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ at m/z 312.08 (calculated for C₁₂H₁₄BClNO₄).

Elemental Analysis : Validate C, H, N, and B content (±0.3% theoretical) .

Q. What storage conditions ensure long-term stability of this boronate ester?

- Methodological Answer :

- Store under inert gas (Ar) at –20°C in amber vials to prevent oxidation and photodegradation.

- Monitor stability via periodic NMR to detect hydrolysis (broad peaks near δ 3.5 ppm for boric acid byproducts) .

Advanced Research Questions

Q. How does the electronic nature of the 5-chloro-2-nitrophenyl group influence cross-coupling reactivity?

- Methodological Answer :

DFT Calculations : Use Gaussian or ORCA to model the electron-withdrawing effects of –NO₂ and –Cl groups on boron’s electrophilicity. Lower LUMO energy enhances transmetallation efficiency in Suzuki reactions .

Kinetic Studies : Compare reaction rates with analogs (e.g., unsubstituted phenylboronates) using in situ IR or HPLC to track substrate consumption .

- Data Interpretation : Contradictions in yields between substrates may arise from steric hindrance vs. electronic activation trade-offs .

Q. How to resolve contradictions in reported catalytic efficiencies for this compound?

- Methodological Answer :

Control Experiments : Replicate conflicting studies while standardizing parameters (catalyst loading, solvent purity, temperature gradients).

Meta-Analysis : Apply statistical tools (ANOVA) to published datasets, identifying outliers due to unoptimized ligand ratios or moisture contamination .

- Example : Discrepancies in Pd catalyst performance (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) may stem from ligand electronic tuning .

Q. What theoretical frameworks guide mechanistic studies of its hydrolytic stability?

- Methodological Answer :

Transition State Modeling : Use QM/MM simulations (e.g., CP2K) to map hydrolysis pathways, identifying water coordination to boron as the rate-limiting step .

Kinetic Isotope Effects (KIE) : Compare hydrolysis rates in H₂O vs. D₂O to probe proton-transfer mechanisms .

- Experimental Validation : Correlate computational predictions with pH-dependent stability assays (e.g., half-life measurements at pH 4–9) .

Methodological Innovations

Q. How can AI-driven workflows optimize reaction conditions for derivatives of this compound?

- Methodological Answer :

Algorithmic Screening : Train neural networks (e.g., Chemprop) on existing reaction data to predict optimal catalysts, solvents, and temperatures.

Robotic Automation : Implement self-optimizing flow reactors (e.g., ChemPU) to iteratively refine conditions via real-time HPLC feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.